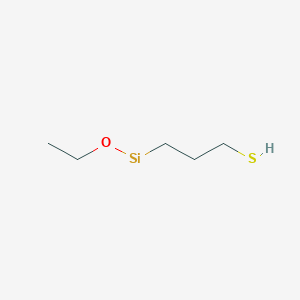

3-Mercaptopropylethoxysilane

Description

Properties

Molecular Formula |

C5H12OSSi |

|---|---|

Molecular Weight |

148.30 g/mol |

InChI |

InChI=1S/C5H12OSSi/c1-2-6-8-5-3-4-7/h7H,2-5H2,1H3 |

InChI Key |

GWVFWIWDENZZML-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si]CCCS |

Origin of Product |

United States |

Synthetic Methodologies for 3 Mercaptopropylethoxysilane Based Materials

Sol-Gel Based Synthesis Routes

The sol-gel process is a cornerstone for the synthesis of silica-based materials functionalized with 3-Mercaptopropylethoxysilane. This wet-chemical technique involves the hydrolysis of silane (B1218182) precursors to form silanol (B1196071) groups, followed by their condensation to yield a three-dimensional siloxane (Si-O-Si) network. The inclusion of MPTES in these formulations allows for the direct incorporation of thiol functionalities into the silica (B1680970) matrix.

Co-condensation Approaches with this compound

In the co-condensation approach, this compound is mixed with a silica precursor, most commonly tetraethoxysilane (TEOS), at the beginning of the sol-gel process. This method allows for a homogeneous distribution of the mercaptopropyl groups throughout the resulting silica network. The molar ratio of MPTES to TEOS is a critical parameter that dictates the concentration of functional groups and, consequently, the material's final properties.

The synthesis is typically carried out in a solvent system, such as ethanol and water, under catalytic conditions (either acidic or basic) to control the rates of hydrolysis and condensation. For instance, in the synthesis of mercaptopropyl-functionalized mesoporous silica nanoparticles, MPTES and TEOS can be co-condensed in a water/oil emulsion system. The resulting materials exhibit varying degrees of functionalization depending on the initial precursor ratio, which in turn influences the mesoporous structure. pharmaexcipients.com

Table 1: Influence of MPTES:TEOS Molar Ratio on Material Properties in Co-condensation Synthesis pharmaexcipients.com

| MPTES:TEOS Molar Ratio | Resulting Material Morphology | Effect on Mesoporous Structure |

| 1:19 | Homogeneous nanoparticles | No significant modifications to the pore structure. |

| 1:9 | Homogeneous nanoparticles | Minor changes in pore organization. |

| 1:4 | Heterogeneous material | Severe changes in the mesoporous structure. |

This table is generated based on data for (3-mercaptopropyl)triethoxysilane, a closely related compound to this compound.

Post-synthetic Grafting Techniques Utilizing this compound

Post-synthetic grafting offers an alternative method where a pre-formed silica support is functionalized with this compound. This technique is particularly useful when a high concentration of functional groups on the surface of the material is desired. The process typically involves refluxing the silica material with a solution of MPTES in a dry organic solvent, such as toluene, to prevent premature hydrolysis and self-condensation of the silane in the bulk solution. nih.gov

This method ensures that the thiol groups are readily accessible on the material's surface, which is advantageous for applications requiring surface-specific interactions. The efficiency of the grafting process depends on several factors, including the reaction time, temperature, and the concentration of both the silane and the available silanol groups on the silica surface.

Table 2: Typical Conditions for Post-synthetic Grafting of MPTES on Silica

| Parameter | Condition | Purpose |

| Substrate | Pre-formed mesoporous silica | Provides a high surface area for functionalization. |

| Silane | This compound | Source of mercaptopropyl functional groups. |

| Solvent | Dry Toluene | Prevents premature hydrolysis of the silane. |

| Temperature | Reflux | To promote the reaction between silane and surface silanol groups. |

| Atmosphere | Inert (e.g., Nitrogen) | To prevent oxidation of thiol groups. |

Hydrolysis and Condensation Kinetics in this compound Systems

The kinetics of hydrolysis and condensation of alkoxysilanes like this compound are critical in controlling the structure and properties of the final material. These reactions are significantly influenced by factors such as pH, water/silane ratio, solvent, and temperature. nih.govresearchgate.net

Under acidic conditions, the hydrolysis of alkoxysilanes is generally rapid, leading to the formation of silanol groups. These conditions also tend to slow down the rate of condensation, allowing for the formation of more linear, less branched polymer structures. Conversely, in alkaline media, the condensation reaction is typically faster, which can lead to more highly cross-linked and particulate structures. The presence of the mercaptopropyl group can also influence the reaction kinetics due to steric and electronic effects. nih.gov

Studies on the hydrolysis of 3-mercaptopropyl trimethoxy silane (MRPMS), a closely related compound, have shown that acidic conditions enhance hydrolysis while slowing down self-condensation, leading to more stable silanol intermediates. sci-hub.se

Table 3: Factors Affecting Hydrolysis and Condensation of Mercaptopropyl-alkoxysilanes nih.govsci-hub.se

| Factor | Effect on Hydrolysis | Effect on Condensation |

| Acidic pH | Faster | Slower |

| Alkaline pH | Slower | Faster |

| Water/Silane Ratio | Higher ratio increases rate | Higher ratio can favor condensation after initial hydrolysis |

| Temperature | Higher temperature increases rate | Higher temperature increases rate |

| Solvent Polarity | Can influence reaction rates | Can influence reaction rates |

"All-in-One" Methodologies for Silica-Based Hybrid Materials with this compound

"All-in-one" or one-pot synthesis methods are streamlined approaches where the formation of the silica network and its functionalization with this compound occur in a single step. These methods are often employed for the synthesis of functionalized nanoparticles and mesoporous materials. kashanu.ac.ir

A common one-pot approach is the hydrothermal synthesis of mercaptopropyl-functionalized mesoporous silica. In this method, a silica source, a templating agent (like cetyltrimethylammonium bromide, CTAB), and this compound are combined in an aqueous solution and heated under pressure. This process simultaneously directs the formation of the mesoporous structure and incorporates the mercaptopropyl groups into the silica framework. kashanu.ac.ir The key advantage of this methodology is its simplicity and efficiency, as it avoids the multiple steps associated with post-synthetic modification.

Polymerization and Grafting Techniques

Beyond sol-gel chemistry, this compound is a valuable molecule for modifying surfaces to initiate polymerization or to graft polymers onto substrates. The thiol group is particularly reactive and can participate in various "click" chemistry reactions, making it an excellent anchor point.

Surface-Initiated Polymerization via this compound Functionalization

Surface-initiated polymerization (SIP) is a powerful technique for growing polymer brushes from a substrate, creating a dense layer of end-tethered polymer chains. This compound can be used to pre-functionalize a surface, which is then further modified to attach a polymerization initiator.

For example, in surface-initiated atom transfer radical polymerization (SI-ATRP), a surface is first treated with MPTES to introduce thiol groups. These thiol groups can then react with a molecule containing both a thiol-reactive group (e.g., a maleimide or a halogen) and an ATRP initiator moiety. Once the initiator is immobilized on the surface, the substrate can be immersed in a solution of monomer and catalyst to grow the polymer brushes. This approach allows for precise control over the thickness, density, and composition of the grafted polymer layer. researchgate.netcmu.edu

Table 4: General Steps for SI-ATRP using MPTES Functionalization

| Step | Description | Key Reagents |

| 1. Surface Silanization | Introduction of thiol groups on the substrate surface. | This compound, Substrate with hydroxyl groups (e.g., glass, silicon wafer). |

| 2. Initiator Immobilization | Covalent attachment of an ATRP initiator to the surface thiol groups. | ATRP initiator with a thiol-reactive group (e.g., α-bromoisobutyryl bromide). |

| 3. Polymerization | Growth of polymer chains from the immobilized initiators. | Monomer, Catalyst (e.g., Cu(I) complex), Ligand, Solvent. |

Reversible Deactivation Radical Polymerization (RDRP) Strategies for this compound Integration

Reversible Deactivation Radical Polymerization (RDRP) encompasses a range of techniques that provide excellent control over polymer molecular weight, architecture, and functionality. While direct polymerization of this compound via RDRP is not commonly detailed, the thiol functional group is integral to several RDRP strategies, allowing for the synthesis of well-defined polymers that can subsequently be linked to silane moieties.

Two prominent RDRP methods relevant to thiol functionalities are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Atom Transfer Radical Polymerization (ATRP) : This technique can be used to synthesize polymers with specific end-groups by employing a functional initiator. nih.govdntb.gov.ua For instance, an initiator containing a protected thiol or a disulfide bond can be used. dntb.gov.ua After polymerization, the deprotection or cleavage of the disulfide yields a polymer with a terminal thiol group. rsc.org This thiol-terminated polymer can then be coupled to a substrate or nanoparticle previously functionalized with this compound. ATRP is compatible with a wide array of monomers, particularly styrenes and (meth)acrylates. nih.gov

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization : The RAFT process is mediated by a chain transfer agent (CTA), which is typically a thiocarbonylthio compound. rug.nlmdpi.comrpi.edu The thiol group is fundamental to the mechanism of the RAFT agent. Polymers can be designed to have thiol-reactive groups, which can then be modified post-polymerization. researchgate.net RAFT methodologies have been successfully used to graft polymers from the surface of silica nanoparticles by first anchoring a RAFT agent to the surface. researchgate.netrsc.org A similar strategy can be envisioned where a surface is first treated with this compound, and the thiol group is then converted into a suitable RAFT agent to initiate surface-grafted polymerization.

Thiol-Ene "Click" Reactions for this compound Modification

Thiol-ene "click" chemistry is a highly efficient and versatile reaction platform for material synthesis and surface modification. researchgate.net The reaction involves the addition of a thiol group across a carbon-carbon double bond (an 'ene'), which can be initiated by UV light or radicals. This method is characterized by high yields, insensitivity to oxygen, and the absence of side products. reutlingen-university.de

3-Mercaptopropyltrimethoxysilane (MPTMS), a chemical relative of this compound, is extensively used as a coupling agent to introduce thiol groups onto various surfaces. These thiol-functionalized surfaces then serve as a platform for subsequent thiol-ene reactions.

Applications include:

Surface Grafting: Glass and silicate surfaces can be functionalized with MPTMS, where the silane's alkoxy groups form covalent bonds with the surface hydroxyls. The exposed thiol groups are then used to graft polymer chains to the surface via thiol-ene polymerization. This approach is a rapid and facile method for creating covalently attached polymer coatings.

Nanoparticle Functionalization: Silica nanoparticles can be surface-modified with MPTMS to create thiol-functionalized nanoparticles. These particles can then be incorporated into a polymer matrix through photoinitiated thiol-ene polymerization, ensuring a strong covalent linkage that prevents particle agglomeration and enhances the material's properties. reutlingen-university.de

The primary advantages of using thiol-ene reactions for modification are summarized in the table below.

| Feature | Description |

| Efficiency | The reaction proceeds with high conversion rates and yields. |

| "Click" Chemistry | Characterized by rapid reaction rates, insensitivity to oxygen and water, and minimal side product formation. reutlingen-university.de |

| Versatility | Can be used to modify a wide range of surfaces and molecules containing 'ene' groups. |

| Initiation | Typically initiated by UV light, allowing for spatial and temporal control of the reaction. reutlingen-university.de |

| Covalent Linkage | Forms a stable thioether bond, ensuring robust attachment of molecules or polymers to the silane-modified surface. |

Reactive Extrusion for this compound-Containing Polymeric Membranes

Reactive extrusion is a solvent-free, continuous process that combines polymer melting and mixing with chemical reactions, such as grafting, in a single step. This technique is widely used for modifying commodity polymers to enhance their properties.

The grafting of silanes onto polyolefins like polypropylene (PP) and polyethylene (PE) via reactive extrusion is a well-established industrial process. rsc.org Typically, a vinyl-functional silane, such as vinyltrimethoxysilane, is grafted onto the polymer backbone in the presence of a free-radical initiator. This process introduces reactive silane moieties into the non-polar polymer, which can then be crosslinked through exposure to moisture, improving properties like heat and chemical resistance. rsc.org

While the reactive extrusion process is a standard method for grafting various silanes onto polymers, specific literature detailing the use of this compound in the reactive extrusion process for the creation of polymeric membranes is not widely available in the reviewed sources. However, the general principles of grafting functional molecules onto polymer backbones during extrusion suggest a potential pathway for incorporating thiol groups into bulk polymers for specialized applications. reutlingen-university.de

Preparation of Hybrid Inorganic-Organic Architectures

The unique bifunctional nature of this compound makes it an ideal building block for creating complex hybrid materials where organic and inorganic components are linked at the molecular level. These architectures often exhibit synergistic properties derived from their constituent parts.

Core-Brush and Core-Shell Architectures Incorporating this compound

Core-shell and core-brush nanoparticles are composite materials consisting of an inner core and an outer shell or layer of polymer chains (brushes) with distinct chemical properties. The synthesis of these structures often involves surface-initiated polymerization techniques.

A common strategy is the "grafting from" approach, where an initiator is anchored to the surface of a core nanoparticle. Polymer chains are then grown directly from the surface. Functional silanes are critical for anchoring these initiators to inorganic cores like silica.

While direct examples using this compound are specific, the use of structurally similar silanes is well-documented. For instance, core-shell particles have been prepared using poly(3-(methacryloxypropyl)-trimethoxysilane) as the shell component. In this synthesis, the silane monomer is polymerized to form the shell around a polymer core. This demonstrates the principle of using functional propyl-trimethoxysilane compounds to build the shell structure. A similar approach could be employed where this compound is incorporated into the shell, providing reactive thiol groups for further functionalization, such as conjugating biomolecules or metal nanoparticles.

Synthesis of Periodic Mesoporous Organosilicas (PMOs) with Integrated this compound

Periodic Mesoporous Organosilicas (PMOs) are a class of hybrid materials characterized by an ordered porous structure with organic groups covalently integrated into the silica framework. They are synthesized through the hydrolysis and co-condensation of bridged organosilane precursors of the type (R'O)₃Si-R-Si(OR')₃.

The organic bridging group 'R' can be tailored to introduce specific functionalities into the material. To incorporate thiol groups, a bridged precursor containing a sulfur-carbon backbone is required. Such precursors can be synthesized using thiol-ene chemistry. researchgate.net For example, radical hydrothiolation can be used to create a bridging bis-trialkoxy precursor. researchgate.net This type of molecule, once formed, can be used in a sol-gel process with a structure-directing agent (surfactant) to form a PMO with thiol groups regularly distributed throughout the pore walls. The presence of these functional groups makes the PMOs suitable for applications such as catalysis and the adsorption of heavy metals.

Formation of Functionalized Nanoparticles and Nanocomposites Using this compound

This compound and its trimethoxy analogue (MPTMS) are widely used for the surface functionalization of nanoparticles to improve their dispersion in polymer matrices and to impart specific functionalities. The silane's alkoxy groups react with hydroxyls on the nanoparticle surface to form a stable covalent bond, while the thiol group is exposed for further reactions.

This strategy has been applied to a variety of nanoparticles to create advanced nanocomposites, as summarized in the table below.

| Nanoparticle/Substrate | Silane Used | Resulting Material/Application | Research Finding |

| Silica Nanoparticles | (3-mercaptopropyl) trimethoxysilane (MPTMS) | Nanocomposite films via photoinitiated thiol-ene polymerization. | The silane-modified silica nanoparticles were homogeneously dispersed in the polymer matrix, leading to a 77.3% maximum increase in tensile strength compared to the neat film. reutlingen-university.de |

| Single-Crystal Silicon | (3-mercaptopropyl) trimethoxysilane (MPTMS) | Self-assembled monolayers (SAMs) with thiol functionality. | MPTMS forms a stable, organized monolayer on the silicon substrate, providing a thiol-reactive surface for further functionalization. |

| Silicate Glass | (3-mercaptopropyl) trimethoxysilane (MPTMS) | Polymer-grafted glass surfaces for improved adhesion. | MPTMS acts as both a coupling agent to the glass and an initiator for thiol-ene polymerization, allowing for the covalent grafting of various polymers. |

| Poly(dimethylsiloxane) Network | mercaptopropyltrimethoxysilane | Functionalized polymer network for electrochemical sensors. | The silane was used in a condensation reaction to create a functional polymer network capable of the simultaneous detection of ascorbic acid, dopamine, and uric acid. |

Fabrication of Specific Functional Materials

The versatility of this compound as a precursor is evident in its application in the synthesis of a variety of functional materials. Its dual reactivity, stemming from the hydrolyzable ethoxysilyl groups and the reactive terminal thiol group, allows for its incorporation into inorganic silica networks, its participation in the formation of complex organosilicon compounds, and its use in the surface modification of organic polymers. These applications lead to materials with tailored properties for specific, advanced uses.

Preparation of Sulfhydryl-Functionalized Mesoporous Silica Materials (e.g., MCM-48-SH)

Sulfhydryl-functionalized mesoporous silica materials, such as MCM-48-SH, are synthesized to leverage the high surface area and ordered pore structure of the silica support with the functional reactivity of the thiol group, primarily for applications like the adsorption of heavy metals. The synthesis is typically achieved through a co-condensation method, which ensures a uniform distribution of the functional groups throughout the silica framework.

In a typical synthesis, a surfactant template, such as Cetyl Trimethyl Ammonium Bromide (CTAB), is used to direct the formation of the mesoporous structure. nih.gov The silica source is a mixture of a primary silica precursor, like Tetraethoxysilane (TEOS), and 3-mercaptopropyltrimethoxysilane (MPTMS), a compound structurally and functionally similar to this compound. nih.gov The process involves mixing the surfactant, a sodium hydroxide solution, and deionized water, followed by the dropwise addition of the silica precursors under vigorous stirring. nih.gov This mixture is then aged to allow for the co-condensation of the silanes and the formation of the functionalized mesoporous structure. The final solid product is filtered, dried, and the surfactant template is removed, typically through calcination or solvent extraction, to yield the MCM-48-SH material.

The successful grafting of the sulfhydryl groups onto the MCM-48 structure has been confirmed through various characterization techniques. Fourier Transform Infrared (FTIR) spectroscopy confirms the presence of the -SH groups, while Scanning Electron Microscopy (SEM) reveals the morphology of the synthesized particles, which are often spherical with a uniform particle size. nih.gov The resulting MCM-48-SH material retains the fundamental structure of MCM-48 while gaining the high affinity of the thiol groups for heavy metal ions. nih.gov Research has shown that these materials are highly effective adsorbents for ions such as Cr(VI) and Pb(II) from aqueous solutions. nih.govdtic.mil The adsorption capacity is significantly higher than that of the unmodified MCM-48, demonstrating the critical role of the sulfhydryl functionalization. nih.gov

Table 1: Synthesis Parameters and Adsorption Performance of MCM-48-SH

| Parameter | Value / Observation | Source |

|---|---|---|

| Synthesis Method | Co-condensation | nih.gov |

| Silicon Sources | TEOS and MPTMS | nih.gov |

| Template | Cetyl Trimethyl Ammonium Bromide (CTAB) | nih.gov |

| Morphology | Approximately spherical, uniform particle size (~2 µm) | nih.gov |

| Functional Group | -SH (Sulfhydryl) | nih.gov |

| Target Pollutant | Cr(VI) | nih.gov |

| Maximum Adsorption Capacity | 17.9 mg/g | nih.gov |

| Maximum Removal Rate | 93.45% | nih.gov |

| Optimal Adsorption pH | 2 | nih.gov |

Synthesis of Organosilicon Compounds with Co-incorporated Sulfur and Phosphorus via this compound

The synthesis of organosilicon compounds that contain sulfur, phosphorus, and silicon in a single molecule is an area of significant interest, particularly for the development of advanced flame retardants. These multi-element compounds can exert synergistic effects, enhancing the fire safety of polymeric materials. A prominent synthetic strategy to achieve this co-incorporation involves the thiol-ene "click" reaction, a highly efficient and specific reaction between a thiol (-SH) and an alkene (C=C).

A recently developed method showcases the synthesis of a P, S, and Si-containing flame retardant where a molecule analogous to this compound is a key reactant. nih.govresearchgate.net The synthesis is a multi-step process:

Synthesis of a Phosphorus-Containing Alkene: First, a phosphorus-containing molecule is functionalized with a reactive alkene group. For example, 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), a well-known reactive flame retardant, can be reacted with an allyl compound like allyl glycidyl ether. This step introduces the phosphorus moiety and a vinyl group necessary for the subsequent thiol-ene reaction.

Thiol-Ene Click Reaction: The phosphorus-containing alkene is then reacted with a mercaptosilane, such as 3-mercaptopropyltrimethoxysilane (MPTMS), via a radical-initiated thiol-ene reaction. nih.govresearchgate.net The thiol group of the MPTMS adds across the double bond of the allyl group attached to the phosphorus compound. This reaction covalently links the sulfur and silicon-containing part of the molecule to the phosphorus-containing part.

This synthetic approach is advantageous because the thiol-ene reaction is known for its high yields, tolerance to various functional groups, and mild reaction conditions. The resulting molecule is designed to have distinct functional parts: a phosphate group to provide flame retardant properties in the gas and condensed phase, and the alkoxysilyl group for cross-linking and binding to a substrate, such as cotton fabric. nih.govresearchgate.net

Table 2: Key Reactants in the Thiol-Ene Synthesis of a P-S-Si Flame Retardant

| Component | Chemical Name | Role in Synthesis | Source |

|---|---|---|---|

| Phosphorus Source | 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) | Provides phosphorus flame retardant moiety | nih.govresearchgate.net |

| Alkene Source | Allyl Glycidyl Ether | Provides the C=C double bond for the click reaction | nih.govresearchgate.net |

| Sulfur & Silicon Source | 3-Mercaptopropyltrimethoxysilane (MPTMS) | Provides the thiol group for the click reaction and the silane for substrate binding | nih.govresearchgate.net |

The application of such compounds as a durable finishing for cotton fabrics has demonstrated a significant reduction in heat release rates, confirming their effectiveness as flame retardants. nih.gov

Surface-Modified Polymeric Substrates for Advanced Applications

This compound and its analogs are extensively used as coupling agents to modify the surfaces of various substrates, including inorganic materials like glass and silica, as well as organic polymeric substrates. nih.gov The purpose of this modification is to introduce a reactive thiol (-SH) functionality onto the surface, which can then be used to covalently graft other molecules or initiate polymerizations, a technique known as "grafting from". nih.govresearchgate.net This allows for precise control over the surface chemistry and properties of the material.

The modification process typically involves the following steps:

Surface Activation: The polymeric substrate surface is first activated to generate hydroxyl (-OH) groups. This can be achieved through methods such as plasma treatment, laser treatment, or acid etching. nih.gov

Silanization: The activated substrate is then treated with a solution of the mercaptosilane (e.g., 3-mercaptopropyltrimethoxysilane, MTS). The ethoxy or methoxy groups on the silane hydrolyze in the presence of trace water to form reactive silanol (-Si-OH) groups. These silanols then condense with the hydroxyl groups on the substrate surface, forming stable covalent siloxane (-Si-O-Substrate) bonds. This process anchors the mercaptopropyl chain to the surface. nih.govresearchgate.net

Further Functionalization: With the surface now populated by thiol groups, a range of subsequent reactions can be performed. A common application is thiol-ene polymerization. nih.govresearchgate.net The surface-bound thiol groups can act as chain transfer agents or initiators for the polymerization of vinyl monomers. This allows for the growth of a dense layer of polymer brushes from the surface. A variety of polymers, including Poly(acrylic acid), Poly(acrylamide), and others, have been successfully grafted from MTS-modified surfaces. nih.gov

This surface modification strategy is a facile and rapid method for altering surface properties such as wettability, surface energy, and biocompatibility. nih.govnih.gov Characterization techniques like Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) are used to confirm the covalent bonding of the silane and the subsequent polymer grafts. nih.govresearchgate.net

Table 3: Characterization of Surface Modification using 3-Mercaptopropyltrimethoxysilane (MTS)

| Characterization Technique | Information Obtained | Source |

|---|---|---|

| ATR-FTIR Spectroscopy | Confirms the presence of chemical bonds associated with the silane and grafted polymers. | nih.govresearchgate.net |

| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the surface, confirming the presence of Si and S after silanization. | nih.govresearchgate.net |

| Atomic Force Microscopy (AFM) | Evaluates the surface texture and roughness before and after modification. | nih.govresearchgate.net |

| Sessile Drop Contact Angle | Measures changes in surface energy and wettability. | nih.govresearchgate.net |

Reaction Mechanisms Involving 3 Mercaptopropylethoxysilane

Hydrolysis and Condensation Reaction Kinetics of Ethoxysilane (B94302) Groups

The reaction mechanism of 3-Mercaptopropylethoxysilane, like other organoalkoxysilanes, is primarily initiated through the hydrolysis of its ethoxy groups (–OCH2CH3), followed by condensation reactions. tandfonline.comipsonline.ingelest.com These processes are critical for the formation of siloxane bonds (Si–O–Si), which are fundamental to the compound's function as a coupling agent and in the formation of polymeric networks. researchgate.net The kinetics of these reactions are complex and highly sensitive to a variety of experimental conditions. tandfonline.comtandfonline.com

Hydrolysis: The first step is the hydrolysis of the Si–OR bonds to form silanol (B1196071) groups (Si–OH) and ethanol. This reaction is catalyzed by either acid or base. unm.edunih.gov

Acid-Catalyzed Mechanism: In acidic conditions (pH < 7), an ethoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. unm.edunih.gov The rate of acid-catalyzed hydrolysis is typically faster than base-catalyzed hydrolysis. gelest.com

Base-Catalyzed Mechanism: Under basic conditions (pH > 7), a hydroxide anion directly attacks the silicon atom, leading to the displacement of an ethoxide anion. tandfonline.comunm.edu

The hydrolysis of the three ethoxy groups proceeds in a stepwise manner, and the rate can be influenced by the increasing number of hydroxyl groups on the silicon atom. gelest.com

Condensation: Following hydrolysis, the resulting silanol groups are highly reactive and can undergo condensation reactions with other silanols or with unhydrolyzed ethoxy groups to form stable siloxane bonds. gelest.comresearchgate.net

Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

Alcohol Condensation: A silanol group reacts with an ethoxy group to form a siloxane bond and a molecule of ethanol.

The kinetics of condensation are also pH-dependent. The reaction rate is slowest at the isoelectric point of silica (B1680970) (around pH 2-4.5) and increases under both more acidic and more basic conditions. unm.edumdpi.com Under acidic conditions, condensation tends to produce less branched, more linear or cyclic oligomers, whereas basic conditions favor the formation of more highly branched, cross-linked networks. nih.govgelest.com

Several factors significantly influence the rates of both hydrolysis and condensation, as detailed in the table below. tandfonline.comtandfonline.combohrium.com

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Mechanism of Influence |

|---|---|---|---|

| pH | Slowest around pH 7; increases in acidic or basic conditions. unm.eduresearchgate.net | Slowest around the isoelectric point (pH 2-4.5); increases in more acidic or basic conditions. unm.edu | Catalyzes the reaction by either protonating the leaving group (acid) or providing a stronger nucleophile (base). tandfonline.comnih.gov |

| Catalyst | Acids (e.g., HCl, acetic acid) and bases (e.g., NH₃, amines) significantly increase the rate. tandfonline.comunm.edu | The same catalysts for hydrolysis generally also catalyze condensation. gelest.com Certain catalysts like metal oxides can also be used. google.com | Lowers the activation energy for the nucleophilic substitution reaction at the silicon center. tandfonline.com |

| Water/Silane (B1218182) Ratio | Higher water concentration generally increases the rate, shifting the equilibrium toward silanol formation. gelest.com | Water is a product of one condensation pathway but a reactant for hydrolysis, creating a complex equilibrium. | Water acts as a reactant in the hydrolysis step. gelest.com |

| Solvent | Solvent polarity and ability to form hydrogen bonds can influence rates. Reactions are often performed in alcohol/water mixtures. tandfonline.com | Solvent can affect the stability of intermediates and the solubility of oligomeric species. | The solvent affects the solubility of reactants and the stability of the transition state. tandfonline.com |

| Temperature | Increasing temperature generally increases the reaction rate. | Increasing temperature generally increases the reaction rate. | Provides the necessary activation energy for the reactions to proceed. |

Thiol-Specific Reaction Pathways

Mercaptoene Addition Reactions with Unsaturated Organic Compounds

The mercapto (thiol) group of this compound can undergo a highly efficient addition reaction with unsaturated carbon-carbon bonds (enes), a process commonly known as the thiol-ene reaction. wikipedia.org This reaction is a cornerstone of "click chemistry" due to its high yields, rapid reaction rates, stereoselectivity, and tolerance of a wide range of functional groups. wikipedia.orgnih.gov The most common pathway for this transformation is a free-radical addition mechanism, which results in an anti-Markovnikov thioether product. wikipedia.org

The radical-initiated mechanism proceeds through three main stages:

Initiation: The reaction is initiated by a radical source, which can be generated by photolysis (UV light) or thermal decomposition of a radical initiator (e.g., AIBN). The initiator radical (I•) abstracts the hydrogen atom from the thiol group (R-SH) of the silane, generating a highly reactive thiyl radical (RS•). wikipedia.orgnih.gov

Propagation: The propagation stage consists of a two-step cycle:

Addition: The thiyl radical (RS•) adds across the double bond of an alkene (ene). This addition is regioselective, with the sulfur atom adding to the less substituted carbon, resulting in a carbon-centered radical intermediate. wikipedia.org

Chain Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another thiol molecule. This step regenerates the thiyl radical (RS•) and forms the final thioether product. wikipedia.orgacs.org The regenerated thiyl radical can then participate in another addition step, continuing the chain reaction.

Termination: The chain reaction can be terminated by various radical-radical combination or disproportionation reactions, although these are less significant in an efficient chain process.

Thiol-Disulfide Exchange Mechanisms in this compound Systems

The thiol group of this compound can participate in thiol-disulfide exchange reactions. This is a reversible process where a thiol reacts with a disulfide bond (R'-S-S-R'') to form a new disulfide bond and a new thiol. nih.govnih.govlibretexts.org This exchange is a fundamental reaction in biochemistry, for example, in protein folding and redox regulation. nih.govnih.govlibretexts.org

The reaction mechanism is a nucleophilic substitution (SN2) at a sulfur atom. nih.govlibretexts.org The process is typically base-catalyzed, as the thiolate anion (RS⁻) is a much stronger nucleophile than the neutral thiol (RSH). The mechanism proceeds as follows:

Deprotonation: A base removes the proton from the thiol group of the silane, forming a thiolate anion. The concentration of the reactive thiolate species is dependent on the pKa of the thiol and the pH of the solution.

Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of a disulfide bond. This leads to the formation of a transient, linear trisulfide-like transition state. nih.govrsc.org

Displacement: The original disulfide bond is cleaved, and a new thiol is released as a thiolate anion, leaving behind a new disulfide.

Oxidative Pathways of Thiol Moieties in this compound

The thiol moiety in this compound is susceptible to oxidation, a reaction that can lead to several different sulfur-containing functional groups, most commonly the disulfide bond. biolmolchem.comtandfonline.comiau.ir The oxidative coupling of two thiol groups to form a disulfide is a key reaction. biolmolchem.combiolmolchem.com

This transformation can proceed through different mechanistic pathways depending on the oxidant and reaction conditions:

One-Electron Oxidation: This pathway involves the removal of a single electron and a proton from the thiol, forming a thiyl radical (RS•). Two of these radicals can then rapidly dimerize to form a stable disulfide bond (RS-SR). researchgate.netacs.org This mechanism is common in reactions initiated by certain metal ions (e.g., Fe(III)) or via electrochemical oxidation. researchgate.netcdnsciencepub.comcdnsciencepub.com The rate of dimerization of the thiyl radicals is a crucial step in this process. researchgate.netcdnsciencepub.com

Two-Electron Oxidation: Stronger oxidizing agents, such as hydrogen peroxide (H₂O₂), can lead to two-electron oxidation pathways. researchgate.netcdnsciencepub.com The mechanism often involves a nucleophilic attack of the sulfur atom on the oxidant. researchgate.netcdnsciencepub.com This can lead to the formation of intermediate species like sulfenic acid (RSOH), which can then react with another thiol to form a disulfide. nih.gov Further oxidation under harsher conditions can convert the sulfur to higher oxidation states, such as sulfinic acid (RSO₂H) and sulfonic acid (RSO₃H).

A variety of reagents can be used to facilitate the oxidative coupling of thiols to disulfides, including dimethyl sulfoxide (DMSO) under acidic conditions, hydrogen peroxide with a catalyst, and various metal-based oxidants. biolmolchem.comtandfonline.combiolmolchem.com The choice of oxidant and conditions allows for control over the reaction, selectively forming the disulfide without over-oxidation. iau.iratamankimya.com

Interfacial Bonding Mechanisms

Covalent Grafting to Inorganic Substrates

This compound is widely used as a coupling agent to promote adhesion between inorganic materials (like silica, glass, or metal oxides) and organic polymers. ipsonline.innbinno.comdakenchem.com The strong, durable bond at the interface is formed through the covalent grafting of the silane molecule to the substrate surface. nbinno.comnih.gov This process relies on the reactivity of the ethoxysilane groups and typically occurs in a multi-step mechanism. gelest.comresearchgate.net

Hydrolysis: The first essential step is the hydrolysis of the ethoxy groups (–Si–OCH₂CH₃) on the silane to form reactive silanol groups (–Si–OH). nbinno.comshinetsusilicone-global.comspecialchem.com This reaction requires the presence of water, which can be added to the silane solution or be present as adsorbed moisture on the inorganic substrate surface. gelest.com The hydrolysis is often catalyzed by acids or bases to increase the reaction rate. researchgate.netresearchgate.net

Physisorption/Hydrogen Bonding: The newly formed silanol groups on the silane molecule can then physically adsorb onto the substrate surface. They form hydrogen bonds with the hydroxyl groups (e.g., Si–OH on a silica surface) that are naturally present on the surface of most inorganic materials. researchgate.netshinetsusilicone-global.com

Condensation (Covalent Bond Formation): The final step is a condensation reaction between the silanol groups of the silane and the hydroxyl groups on the substrate. researchgate.netnbinno.com This reaction forms highly stable, covalent siloxane bonds (Si–O–Substrate) and releases a water molecule. nbinno.comspecialchem.com This firmly anchors the silane molecule to the inorganic surface. nbinno.com Additionally, adjacent silanol groups on neighboring silane molecules can undergo self-condensation, forming a cross-linked polysiloxane network layer at the interface, which further enhances the robustness of the bond. gelest.comspecialchem.comtyut.edu.cn The process is often driven to completion by the application of heat to remove the water and alcohol byproducts. gelest.comshinetsusilicone-global.com

The efficiency of the grafting process can depend on the specific grafting mode (mono-, di-, or tridentate attachment to the surface) and the potential for self-condensation into ladder-like structures on the substrate. tyut.edu.cnmdpi.com

Role of Self-Assembled Monolayers (SAMs) Formation

The formation of Self-Assembled Monolayers (SAMs) using this compound, and its widely studied analog 3-mercaptopropyltrimethoxysilane (MPTMS), is a critical mechanism for modifying surfaces at the molecular level. This process creates a highly organized, two-dimensional film that can alter the chemical and physical properties of a substrate. The formation of these SAMs proceeds through a multi-step reaction mechanism, primarily involving hydrolysis and condensation, after an initial anchoring to a specific surface.

Anchoring via Thiol Group : The process begins with the strong affinity of the mercapto (-SH) group for certain metal surfaces. On noble metals like gold (Au) or silver (Ag), the thiol group forms a strong, stable covalent bond (S–Au), which anchors the molecule to the substrate. researchgate.netosti.gov This interaction is the primary driving force for the initial assembly of the molecules on the surface.

Hydrolysis of Alkoxy Groups : Once the molecules are anchored, the ethoxy (or methoxy) groups at the silicon end of the molecule are exposed. In the presence of water, these groups undergo hydrolysis. ntmdt-si.comelsevier.com This reaction converts the Si-OR groups (where R is an ethyl or methyl group) into reactive silanol groups (Si-OH). This step is often catalyzed by acidic or basic conditions. ntmdt-si.comunm.edu

Condensation and Cross-linking : Following hydrolysis, the newly formed silanol groups on adjacent molecules react with each other in a condensation reaction. elsevier.comresearchgate.net This process forms stable siloxane bonds (Si–O–Si) and releases water as a byproduct. The result is a highly cross-linked, two-dimensional network that creates a stable and robust monolayer film, sometimes referred to as a "glass monolayer". ntmdt-si.comresearchgate.net

The final molecular organization and topography of the SAM are governed by a balance of forces, including the interaction between the thiol head groups and the substrate lattice, dispersion interactions between the alkyl chains, and interactions between the terminal silane end-groups. ntmdt-si.com

Research using Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) has provided direct evidence for these chemical transformations. By analyzing the ionic fragments ejected from the monolayer surface, scientists can track the changes in chemical composition during the hydrolysis and condensation steps. ntmdt-si.comphi.com For example, an increase in signals from SiOH⁺ and Si(OH)₂⁺ fragments confirms the hydrolysis of methoxy groups to silanols, while a subsequent decrease in these signals, along with SiOCH₃⁺, indicates successful condensation into a siloxane network. ntmdt-si.com

Table 1: ToF-SIMS Analysis of MPTMS Monolayer Transformation on Au(111) Surface This table presents the number of counts for specific positive secondary ions detected at different stages of the SAM formation, indicating the chemical changes occurring.

| Fragmentation Ion | Initial State (After Deposition) | After Hydrolysis | After Condensation |

|---|---|---|---|

| SiOH⁺ | 1521 | 3123 | 1231 |

| Si(OH)₂⁺ | 103 | 326 | 115 |

| SiOCH₃⁺ | 1286 | 1034 | 432 |

| Si(OCH₃)₂⁺ | 234 | 112 | 56 |

Data adapted from a study by I. Piwonski et al. on the formation of MPTMS monolayers. ntmdt-si.com

Silane-Polymer Interfacial Compatibility and Interaction Mechanisms

This compound is a bifunctional molecule that acts as a highly effective coupling agent, significantly enhancing the compatibility and adhesion between inorganic substrates or fillers and organic polymer matrices. hengdasilane.comcfmats.com Its efficacy stems from the two distinct reactive groups at opposite ends of its molecular structure: the hydrolyzable ethoxysilane group and the organofunctional mercapto group. cfmats.com

The primary mechanism involves forming a durable chemical bridge at the interface between the two dissimilar materials.

Reaction with Inorganic Surfaces : The ethoxysilane end of the molecule reacts with inorganic surfaces that possess hydroxyl groups, such as glass, silica, and metal oxides. cfmats.comecopowerchem.com This reaction proceeds via the hydrolysis and condensation mechanism described previously. The ethoxy groups hydrolyze to form silanol groups, which then condense with the hydroxyl groups on the inorganic surface, forming stable covalent bonds (e.g., Si-O-Substrate). This firmly anchors the silane to the filler or substrate.

Interaction with Polymer Matrix : The mercapto (-SH) group at the other end of the molecule is available to interact with the polymer matrix. hengdasilane.com This interaction can occur through several mechanisms, depending on the nature of the polymer:

Covalent Bonding : The thiol group can participate in addition reactions with unsaturated polymers containing double bonds. ecopowerchem.com A key example is its use in photoinitiated thiol-ene polymerization, where the thiol group adds across a C=C bond, effectively grafting the polymer chain to the silane-modified surface. nih.govnih.gov This creates a strong covalent link between the polymer and the filler. It is also used as a crosslinking accelerator in various types of rubber, such as polysulfide, polyurethane, neoprene, and nitrile rubber. hengdasilane.comahelite.com

Improved Interfacial Adhesion : Even in polymer systems where direct covalent bonding does not occur, the propyl chain and mercapto group provide enhanced compatibility. The organic nature of the propyl chain improves the wetting of the inorganic filler by the polymer matrix, reducing interfacial tension. This leads to stronger adhesion through physical interactions like van der Waals forces and mechanical interlocking at the interface.

The use of this compound as a coupling agent leads to significant improvements in the mechanical and physical properties of the resulting composite materials. By creating a more robust interface, it enhances stress transfer from the polymer matrix to the reinforcing filler. This results in markedly improved tensile strength, tearing strength, and abrasive resistance in vulcanized rubber and other polymer composites. ecopowerchem.com

Research has demonstrated the effect of surface modification on polymer compatibility by measuring the surface energy of treated substrates. For example, a silicate glass surface modified first with 3-mercaptopropyltrimethoxysilane and then grafted with various polymers via thiol-ene polymerization shows significant changes in surface energy, indicating successful and tunable modification of the interface.

Table 2: Surface Energy of Various Polymer Homografts on Silane-Modified Glass This table shows the surface energy (γs) of different polymer layers grafted onto a glass surface pre-treated with a mercaptosilane, as determined by the Owens-Wendt-Kaelble (OWK) method.

| Surface Graft | Surface Energy (γs) in mJ/m² |

|---|---|

| S-PMA (Poly(methyl acrylate)) | 45.9 |

| S-PAA (Poly(acrylic acid)) | 53.3 |

| S-PAAm (Poly(acrylamide)) | 62.5 |

| S-PAMPS (Poly(acrylamido-2-methyl-propanesulfonic acid)) | 65.5 |

Data adapted from a study by J. D. K. Vanderbergh et al. nih.govacs.org

Advanced Characterization Techniques for 3 Mercaptopropylethoxysilane Modified Systems

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the detailed analysis of 3-MPES-modified systems. They operate on the principle of interaction between electromagnetic radiation and matter, providing information on functional groups, molecular structure, elemental composition, and optical properties.

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for verifying the successful functionalization of surfaces with 3-MPES. By detecting the vibrational modes of chemical bonds, FTIR can identify key functional groups present in the silane (B1218182) molecule before and after its application to a substrate.

When 3-MPES is grafted onto a surface, such as silica (B1680970), its presence can be confirmed by the appearance of specific absorption bands. The most characteristic peak for the mercapto group is the S-H stretching vibration, which appears in the region of 2550-2570 cm⁻¹. researchgate.netresearchgate.net The propyl chain of the molecule is evidenced by C-H stretching vibrations typically found between 2850 and 3000 cm⁻¹. researchgate.net Furthermore, the hydrolysis and condensation of the ethoxysilane (B94302) groups result in the formation of a stable siloxane (Si-O-Si) network, which gives rise to strong absorption bands around 1080 cm⁻¹ and 450 cm⁻¹. researchgate.net The disappearance or reduction in intensity of Si-O-C peaks (around 1190 and 1085 cm⁻¹) and the appearance of Si-OH peaks (around 3500 cm⁻¹ and 950 cm⁻¹) can also be monitored to understand the extent of the hydrolysis and condensation reactions. researchgate.netresearchgate.net

Table 1: Characteristic FTIR Absorption Bands for 3-Mercaptopropylethoxysilane-Modified Systems

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| S-H (Thiol) | Stretching | 2550 - 2570 | Confirms the presence of the terminal mercapto group. researchgate.netresearchgate.net |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Indicates the presence of the propyl chain. researchgate.net |

| Si-O-Si (Siloxane) | Stretching | 1080 - 1100 | Evidence of condensation and covalent bonding to silica-based substrates. researchgate.net |

| Si-O-C (Alkoxysilane) | Stretching | 1085, 1190 | Present in the precursor molecule; decreases upon hydrolysis. researchgate.net |

| Si-OH (Silanol) | Stretching | ~3500 (broad), ~950 | Indicates hydrolysis of ethoxy groups. researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural information about the 3-MPES molecule. By analyzing the magnetic properties of atomic nuclei, NMR can provide precise data on the chemical environment of hydrogen, carbon, and silicon atoms.

¹H NMR: Proton NMR is used to identify the hydrogen atoms in the molecule. For a related compound, 3-mercaptopropyltrimethoxysilane, the propyl group protons appear as distinct signals at approximately 0.68 ppm (-CH₂-Si), 1.59 ppm (-CH₂-), and 2.5 ppm (-CH₂-S). researchgate.net The methoxy groups (-OCH₃) would show a signal around 3.5 ppm. researchgate.net These chemical shifts and their splitting patterns provide unambiguous confirmation of the propyl chain's integrity.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the silane. Each carbon atom in the propyl and ethoxy groups gives a distinct signal, allowing for complete structural assignment. For example, in a similar silane, the carbon atoms of the propyl chain and the methoxy group are clearly identifiable. chemicalbook.com

²⁹Si NMR: Silicon-29 NMR is particularly valuable for studying the hydrolysis and condensation reactions of 3-MPES on surfaces. The chemical shift of the ²⁹Si nucleus is highly sensitive to its local bonding environment. unavarra.es Unreacted ethoxysilane groups (T⁰ species) have a characteristic chemical shift. Upon hydrolysis and condensation, new signals corresponding to monosubstituted (T¹), disubstituted (T²), and fully condensed (T³) siloxane structures appear at different chemical shifts. tyut.edu.cn This allows for a quantitative assessment of the degree of cross-linking and bonding to the substrate. tyut.edu.cn

Table 2: Typical NMR Chemical Shifts (δ) for 3-Mercaptopropylalkoxysilanes

| Nucleus | Group | Typical Chemical Shift (ppm) | Structural Information |

|---|---|---|---|

| ¹H | -CH₂-Si | ~0.7 | Confirms the propyl chain structure. researchgate.net |

| -CH₂-CH₂-CH₂- | ~1.6 - 1.7 | ||

| -S-CH₂- | ~2.5 | ||

| ²⁹Si | T⁰ (R-Si(OR)₃) | -42 to -46 | Unhydrolyzed/uncondensed silane. unavarra.es |

| T¹ (R-Si(OR)₂(OSi)) | -50 to -53 | One Si-O-Si bond formed. tyut.edu.cn | |

| T² (R-Si(OR)(OSi)₂) | -58 to -62 | Two Si-O-Si bonds formed. tyut.edu.cn | |

| T³ (R-Si(OSi)₃) | -65 to -70 | Fully condensed Si-O-Si network. tyut.edu.cn |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the top 1-10 nanometers of a material. thermofisher.comcarleton.edu This makes it exceptionally well-suited for analyzing surfaces modified with a thin layer of 3-MPES.

XPS analysis of a 3-MPES-functionalized surface will show photoemission peaks corresponding to silicon (Si 2p), sulfur (S 2p), carbon (C 1s), and oxygen (O 1s). The binding energies of these core electrons provide critical information. For instance, the S 2p peak can distinguish between the desired thiol group (-SH), which typically appears around 164-165 eV, and oxidized sulfur species like sulfonates (-SO₃H), which appear at higher binding energies (around 169 eV). researchgate.net This is crucial for assessing the chemical integrity of the functional layer. Similarly, high-resolution scans of the Si 2p peak can provide information about the formation of the Si-O-Si network. mdpi.com Quantitative analysis of the peak areas allows for the determination of the surface atomic concentrations, confirming the stoichiometry of the grafted silane layer. mdpi.comunica.it

Table 3: Typical XPS Binding Energies for 3-MPES Modified Surfaces

| Element (Orbital) | Typical Binding Energy (eV) | Chemical State Information |

|---|---|---|

| S 2p | ~164 - 165 | Reduced sulfur (thiol, -SH). researchgate.net |

| S 2p | ~169 | Oxidized sulfur (sulfonate, -SO₃H). researchgate.net |

| Si 2p | ~102 - 103 | Silicon in a siloxane (Si-O-Si) environment. mdpi.com |

| C 1s | ~285 | Aliphatic carbon (C-C, C-H) in the propyl chain. mdpi.com |

| O 1s | ~532 - 533 | Oxygen in the siloxane (Si-O-Si) network. mdpi.com |

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is typically coupled with a scanning electron microscope (SEM) or transmission electron microscope (TEM). EDS works by detecting the characteristic X-rays emitted from a sample when it is bombarded by an electron beam. myscope.trainingthermofisher.com

For systems modified with 3-MPES, EDS can rapidly confirm the presence of key elements such as silicon and sulfur. The primary strength of EDS in this context is its ability to perform elemental mapping. advancedmicroanalytical.comjeol.com By scanning the electron beam across an area of the sample, a two-dimensional map can be generated that shows the spatial distribution of each element. wiley.com This is invaluable for assessing the uniformity and coverage of the silane coating on a substrate. For example, EDS mapping can visually demonstrate that silicon and sulfur are evenly distributed across a surface, indicating a homogeneous 3-MPES layer rather than isolated agglomerates.

Table 4: Expected Elemental Signals in EDS Analysis of a 3-MPES Modified Surface

| Element | Expected X-ray Lines | Application |

|---|---|---|

| Silicon (Si) | Kα | Confirms the presence of the silane and its backbone. |

| Sulfur (S) | Kα | Confirms the presence of the thiol functional group. |

| Oxygen (O) | Kα | Indicates the siloxane network and substrate (e.g., silica). |

| Carbon (C) | Kα | Confirms the presence of the propyl and ethoxy groups. |

Raman spectroscopy is a vibrational spectroscopy technique that serves as a powerful complement to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser. st-andrews.ac.uk When photons interact with a molecule, they can gain or lose energy, resulting in a shift in the frequency of the scattered light. This shift corresponds to the vibrational frequencies of the molecule's bonds, providing a unique "vibrational fingerprint". mdpi.comnih.gov

For 3-MPES, Raman spectroscopy can detect the same key functional groups as FTIR, but with different selection rules. The S-H bond, for instance, typically produces a distinct and easily identifiable Raman peak. nih.gov Similarly, the C-H and Si-O-Si vibrations are Raman active. A key advantage of Raman spectroscopy is its low interference from water, making it suitable for analyzing samples in aqueous environments. It can be used to confirm the presence and structure of the 3-MPES molecule on a surface and to study changes in its vibrational modes upon interaction with other molecules or substrates.

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is most sensitive to molecules containing chromophores—groups of atoms that absorb light, typically those with π-electrons or non-bonding valence electrons.

The this compound molecule itself, consisting of saturated alkyl chains, a thiol group, and alkoxysilane moieties, does not possess strong chromophores and therefore does not exhibit significant absorption in the typical UV-Vis range (200-800 nm). researchgate.net Consequently, UV-Vis is not a primary technique for the direct identification or structural elucidation of the silane itself. However, it is a valuable tool for characterizing the optical properties of the systems modified with 3-MPES. For example, it can be used to measure the transparency and clarity of thin films or coatings prepared with the silane. Furthermore, if the thiol group of a grafted 3-MPES molecule is subsequently used to immobilize a UV-active species (such as a dye, protein, or nanoparticle), UV-Vis spectroscopy becomes an essential method to monitor and quantify this secondary reaction.

Compound Index

Microscopic and Imaging Techniques

Microscopic techniques are fundamental for the direct visualization of surface and subsurface features of materials modified with this compound. They offer qualitative and quantitative data on the topography, particle distribution, and nanoscale structure.

Scanning Electron Microscopy (SEM) for Morphology and Topography

Scanning Electron Microscopy (SEM) is a powerful tool for investigating the surface morphology and topography of materials modified with this compound. It provides high-resolution images that reveal details about the surface texture, the distribution of coatings, and the presence of any aggregation or defects.

Key Research Findings from SEM Analysis:

| Feature Analyzed | Observation in MPTMS-Modified Systems |

| Particle Dispersion | The stabilizing effect of the 3-mercaptopropyl group prevents particle aggregation, leading to well-dispersed nanoparticles. |

| Particle Morphology | Nanoparticles can appear irregularly shaped or spherical, with sizes often in the nanometer range (e.g., ~12 nm or ~200 nm). |

| Composite Structure | In nanocomposites, SEM reveals that modified nanoparticles can be dispersed homogeneously throughout the polymer matrix. |

| Surface Coverage | SEM can be used to study the structure of self-assembled MPTMS layers, which may consist of dispersed domains instead of a continuous film. |

Transmission Electron Microscopy (TEM) for Nanostructure and Particle Analysis

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, making it the preferred method for the direct measurement of nanoparticle size, grain size, size distribution, and internal structure. For systems involving this compound, TEM is invaluable for analyzing the nanostructure of functionalized particles.

TEM analysis of thiol-functionalized silica nanoparticles confirms the findings from SEM regarding particle shape and dispersion but provides more precise measurements of their dimensions. It can reveal the core-shell structure if the silane forms a distinct layer on a nanoparticle. For instance, studies on MPTMS-modified silica nanoparticles have used TEM to confirm that the particles are nano-sized and spherical. This level of detail is critical for applications where particle size and uniformity are paramount.

Key Research Findings from TEM Analysis:

| Parameter | Findings in MPTMS-Functionalized Nanosilica |

| Primary Particle Size | Confirms average diameters of nanoparticles at high resolution (e.g., ~12 nm). |

| Morphology | Provides clear images of particle shape (e.g., irregular or spherical). |

| Dispersion State | High-resolution imaging confirms the prevention of aggregation due to the stabilizing effect of the silane layer. |

| Structural Integrity | Used to verify the structural and morphological features of functionalized mesoporous silica. |

Atomic Force Microscopy (AFM) for Surface Roughness and Nanoscale Features

Atomic Force Microscopy (AFM) is an exceptionally high-resolution scanning probe microscopy technique used to generate three-dimensional images of a surface's topography. It is highly effective for quantifying surface roughness and visualizing nanoscale features on surfaces treated with this compound. By scanning a sharp probe over the surface, AFM can measure features with nanoscale precision.

AFM has been employed to investigate the growth and structure of self-assembled monolayers (SAMs) of MPTMS on substrates like silicon. These studies reveal that the silane layer may not be a continuous, flat monolayer but can consist of dispersed domains ranging from 20 to 200 nm in diameter. AFM can measure the height of these domains, indicating whether they are monolayers (around 0.7 nm thick) or disordered polymers (2-5 nm or higher). This information is crucial for controlling the quality and uniformity of the silane coating.

Typical Data from AFM Analysis of MPTMS SAMs:

| Parameter | Typical Measurement | Significance |

| Domain Diameter | 20 - 200 nm | Characterizes the lateral size of self-assembled structures on the surface. |

| Domain Height | Monolayers: ~0.7 nmDisordered Polymers: 2-5 nm | Differentiates between well-ordered monolayers and less-ordered, thicker polymer layers. |

| Surface Roughness | Quantified by metrics like Root Mean Square (RMS) roughness. | Provides a statistical measure of the surface's texture, which is critical for adhesion and wetting. |

| 3D Topography | High-resolution 3D images | Visualizes the nanoscale hills and valleys on the surface, revealing the film's structure. |

Diffraction and Scattering Methods

Diffraction and scattering techniques are used to probe the atomic and molecular structure of materials. They are essential for determining the crystallinity and structural order of substrates modified with this compound.

X-ray Diffraction (XRD) for Crystalline Structure and Order

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. In the context of this compound-modified systems, XRD is typically used to analyze the substrate material to see if the modification process has altered its crystalline nature.

For example, when nanoparticles or other crystalline materials are surface-modified, XRD can confirm that the core crystalline structure remains intact. Research on sepiolite functionalized with MPTMS showed that the grafting of the silane occurs mainly on the surface and that the material's crystalline structure remains unchanged. Similarly, XRD has been used to confirm the structural stabilization of mesoporous silica after functionalization. The absence of new diffraction peaks related to the silane itself is expected, as the thin, often amorphous or poorly ordered layer of this compound does not typically produce a distinct diffraction pattern.

Key Research Findings from XRD Analysis:

| System Analyzed | XRD Finding |

| MPTMS-functionalized Sepiolite | The crystalline structure of the sepiolite remained unchanged after functionalization, indicating a surface-only modification. nih.gov |

| MPTMS-functionalized Mesoporous Silica | XRD confirmed the three-dimensional structural stabilization of the silica substrate after the silane treatment. |

| Silane-coated Hot-Dip Galvanized Steel | XRD is used to identify the phases present in the underlying alloy layer of the steel after heat treatment. |

Electron Diffraction Techniques (e.g., EBSD) for Structural Information

Electron diffraction techniques, such as Electron Backscatter Diffraction (EBSD), provide crystallographic information about the surface of a sample. EBSD is particularly useful for characterizing the microstructure of metallic substrates that have been treated with this compound. The technique is highly sensitive to the top 30-50 nm of the surface.

When a metal surface is prepared for coating, processes like mechanical polishing can introduce a deformed layer. EBSD can be used to evaluate the effectiveness of surface preparation and to analyze the microstructure of the substrate before and after the silane coating is applied. This analysis can reveal information about grain size, crystal orientation, and the presence of strain at the surface. While EBSD characterizes the substrate, this information is critical as the substrate's surface condition can significantly influence the adhesion and ordering of the this compound layer. The technique is widely used to evaluate the effect of various surface treatments on the microstructure of materials. mdpi.com

Applications of EBSD in Silane-Modified Metal Systems:

| Analysis Target | Information Obtained | Relevance to Silane Coating |

| Metal Substrate Surface | Grain size, grain boundary character, crystal orientation maps, and local lattice strain (Kernel Average Misorientation). mdpi.com | Assesses the quality of the substrate surface prior to coating and detects any microstructural changes (e.g., grain refinement, deformation) induced by the process. |

| Cross-section of Coated Metal | Characterization of the microstructure near the coating-substrate interface. | Helps to understand how the coating process might affect the substrate's near-surface region, which is crucial for adhesion and long-term stability. |

| Treated Steel Surfaces | Evaluation of microstructural evolution after surface treatments, such as changes in grain size and the formation of new phases. mdpi.comresearchgate.net | Provides a baseline understanding of the substrate that the silane film will interact with, influencing the overall system performance. |

Thermal and Surface Analytical Methods

Thermal and surface analytical techniques are indispensable for evaluating the efficacy of surface modification with this compound. They offer insights into the robustness of the silane layer, its influence on surface-gas interactions, and its effect on the material's interaction with liquids and other particles.

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and composition of materials modified with this compound. tainstruments.com By monitoring the change in mass of a sample as it is heated at a controlled rate, TGA provides a quantitative measure of the amount of silane grafted onto a substrate and the temperature at which it decomposes.

The TGA curve of a 3-MPTES-modified material, such as silica nanoparticles, typically shows distinct weight loss stages. An initial weight loss at temperatures below 200°C is generally attributed to the desorption of physically adsorbed water and solvent molecules. researchgate.net The subsequent, more significant weight loss at higher temperatures (often starting around 200°C) corresponds to the thermal decomposition of the chemically bonded this compound molecules. researchgate.net This decomposition step provides crucial information about the thermal stability of the silane coating. The magnitude of this weight loss allows for the calculation of the grafting density of the silane on the material's surface.

For instance, in the analysis of silanized silica nanoparticles, the TGA curve reveals the temperature at which the organic moiety (the mercaptopropyl group) begins to degrade, indicating the upper-temperature limit for the material's application. researchgate.net The percentage of weight loss in this stage is directly proportional to the amount of 3-MPTES successfully bonded to the surface.

Table 1: Representative TGA Data for 3-MPTES Modified Silica

| Temperature Range (°C) | Weight Loss (%) | Attributed Process |

|---|---|---|

| 30 - 200 | 2.5 | Loss of physisorbed water and solvent |

| 200 - 600 | 15.0 | Decomposition of grafted 3-MPTES |

Note: The data in this table is illustrative and can vary based on the substrate, synthesis conditions, and grafting density.

The Brunauer-Emmett-Teller (BET) method is a critical technique for characterizing the surface area and porosity of materials, properties that are often altered by modification with this compound. anton-paar.comwikipedia.org The technique involves the physical adsorption of a gas (commonly nitrogen) onto the surface of the material at cryogenic temperatures. wikipedia.org By measuring the amount of gas adsorbed at various pressures, an adsorption isotherm is generated, from which the specific surface area can be calculated using the BET equation. anton-paar.commicromeritics.com

Modification of a porous material with 3-MPTES can lead to a decrease in the specific surface area and pore volume. This occurs because the silane molecules occupy space on the surface and within the pores of the substrate. The extent of this reduction provides an indirect confirmation of the success of the grafting process.

Table 2: Illustrative BET Surface Area Analysis of a Porous Substrate Before and After 3-MPTES Modification

| Sample | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |

|---|---|---|---|

| Unmodified Substrate | 350 | 0.85 | 9.7 |

Note: The data presented is for illustrative purposes. Actual values depend on the nature of the substrate and the conditions of the silanization process.

Contact angle goniometry is a direct and powerful method for assessing the change in surface wettability of a substrate after modification with this compound. aalto.finanoscience.com The contact angle is the angle at which a liquid interface meets a solid surface. nanoscience.com It provides a quantitative measure of a surface's hydrophobicity or hydrophilicity. rms-foundation.ch

An unmodified glass or silica surface is typically hydrophilic, exhibiting a low water contact angle. After functionalization with 3-MPTES, the surface becomes more hydrophobic due to the presence of the propyl hydrocarbon chains. researchgate.net This results in a significant increase in the water contact angle. For instance, the water contact angle of a glass surface can increase from as low as 5.4° to 65.1° after being functionalized with 3-MPTES. rsc.org This change confirms the successful deposition of the silane layer and the alteration of the surface energy.

The measurement is performed by placing a droplet of a probe liquid (e.g., deionized water) on the surface and optically measuring the angle formed at the three-phase (solid-liquid-gas) contact line. nanoscience.commdpi.com

Table 3: Water Contact Angle on Various Surfaces Before and After 3-MPTES Functionalization

| Surface | Water Contact Angle (°) - Before Modification | Water Contact Angle (°) - After 3-MPTES Modification |

|---|---|---|

| Glass Slide | ~5-10 | ~65 |

| Silicon Wafer | ~20-30 | ~70 |

Note: These values are representative. The final contact angle can be influenced by the quality of the silane layer, surface roughness, and measurement conditions.

Particle size analysis is crucial for applications involving 3-MPTES-modified nanoparticles or microparticles. Techniques such as Dynamic Light Scattering (DLS) are commonly used to determine the size distribution of particles suspended in a liquid. nih.govmdpi.com DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. mdpi.com Larger particles move more slowly, leading to slower fluctuations, and this relationship is used to calculate the hydrodynamic radius of the particles.

The modification of particles with 3-MPTES can lead to changes in their effective size and their state of aggregation. The silane layer itself adds to the particle's dimensions. Furthermore, the change in surface chemistry can affect inter-particle interactions, potentially leading to either improved dispersion or aggregation, which can be monitored by DLS.

In a study on illite particles modified with a mercaptosilane, a laser light scatterometer was used to measure the particle size distribution. It was found that ultrasonic treatment broke down aggregated sheets, leading to a decrease in illite particle size, which in turn was correlated with an increase in the BET specific surface area. mdpi.com

Table 4: Example of Particle Size Analysis of Nanoparticles Before and After 3-MPTES Modification using DLS

| Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

|---|---|---|

| Unmodified Nanoparticles | 100 | 0.15 |

Note: Data is for illustrative purposes. The change in size and PDI depends on the initial particle size, the silane concentration, and reaction conditions.

Theoretical and Computational Investigations of 3 Mercaptopropylethoxysilane

Molecular Dynamics Simulations of 3-Mercaptopropylethoxysilane Interactions

Molecular dynamics (MD) simulations allow for the examination of the dynamic behavior of atoms and molecules, providing a virtual microscope to observe interactions over time. For this compound, MD simulations can elucidate its behavior in various environments, from bulk solution to interfaces with different substrates.

The formation of self-assembled monolayers (SAMs) is a key application of organofunctional silanes. MD simulations can model the process of silane (B1218182) molecules organizing on a surface. The general mechanism involves the hydrolysis of the ethoxy groups to form silanols, followed by condensation with surface hydroxyl groups and between adjacent silane molecules to form a stable siloxane network (Si-O-Si). russoindustrial.ru

Simulations of similar molecules, such as 3-mercaptopropyltrimethoxysilane (MPTMS), on gold surfaces have shown that the final organization is a balance of forces: interactions between the thiol head groups and the substrate, van der Waals interactions between the alkyl chains, and interactions between the terminal ethoxy groups. Due to the shorter alkyl chain in mercaptosilanes compared to longer-chain alkanethiols, interactions between the hydrocarbon chains are weaker and are screened by the larger terminal groups. This results in the end groups playing a more dominant role in the final structure of the monolayer.

Reactive molecular dynamics simulations using force fields like ReaxFF can model the chemical reactions involved in the silanization of silica (B1680970) substrates. These simulations have shown that the kinetics of monolayer formation are significantly faster for hydroxysilanes compared to methoxysilanes, though the resulting monolayer morphologies are similar. escholarship.org The simulations also reveal that silanes initially prefer to condense with surface silanols that are further from the substrate surface and near other surface-bound silanols. escholarship.org

A summary of typical interaction energies involved in silane self-assembly is presented in Table 1.

| Interaction Type | Typical Energy Range (kcal/mol) |

| Thiol-Gold Interaction | 40 - 45 |

| Si-O-Si Bond Formation (Condensation) | Exothermic, ~10-20 |

| Hydrogen Bonding (Silanol-Silanol) | 3 - 8 |

| Van der Waals (Alkyl Chains) | 0.5 - 2 per CH2 group |

Note: The data in this table is illustrative and represents typical energy ranges for these types of interactions as found in computational chemistry literature for similar molecules.

MD simulations are instrumental in predicting the conformational preferences and dynamic behavior of this compound molecules, both in solution and when tethered to a surface. The flexibility of the propyl chain allows for a range of conformations, which can be influenced by the surrounding environment.

In solution, the molecule will adopt a range of conformations that are energetically accessible at a given temperature. Upon hydrolysis, the interactions with solvent molecules, particularly water, become more significant due to the formation of polar silanol (B1196071) groups.

Once assembled on a surface, the conformational freedom of the silane molecules is reduced. The grafting density of the molecules on the surface plays a crucial role in determining the tilt angle and ordering of the alkyl chains. escholarship.org At low densities, the chains may lie flat on the surface, while at higher densities, they are forced to adopt a more upright orientation. MD simulations can quantify these structural parameters and provide insights into the organization of the monolayer. escholarship.org

Computational Materials Design Incorporating this compound

Computational materials design leverages theoretical and computational methods to predict the properties of new materials, guiding experimental efforts. For materials incorporating this compound, these approaches can be used to design functional coatings, nanocomposites, and surface modifications with desired properties. mdpi.com